Methyl 5-(3,5-difluorophenyl)nicotinate
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Overview
Description
Methyl 5-(3,5-difluorophenyl)nicotinate is a chemical compound with the molecular formula C13H9F2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is of interest in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate typically involves the esterification of 5-(3,5-difluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-difluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-(3,5-difluorophenyl)nicotinic acid.
Reduction: 5-(3,5-difluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3,5-difluorophenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-difluorophenyl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without fluorine substitutions.
Ethyl 5-(3,5-difluorophenyl)nicotinate: An ethyl ester analog with similar properties but different reactivity.
5-(3,5-difluorophenyl)nicotinic acid: The carboxylic acid precursor to the methyl ester.
Uniqueness
Methyl 5-(3,5-difluorophenyl)nicotinate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1346691-75-5 |
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Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
methyl 5-(3,5-difluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)10-2-9(6-16-7-10)8-3-11(14)5-12(15)4-8/h2-7H,1H3 |
InChI Key |
MGYRDKIIONLNTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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